molecular formula C11H14N2O2 B113126 N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide CAS No. 86847-71-4

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Cat. No. B113126
CAS RN: 86847-71-4
M. Wt: 206.24 g/mol
InChI Key: ICMXCEJBHWHTBH-UHFFFAOYSA-N
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Description

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, also known as NFPM, is an amide derived from the pyridine ring and dimethylpropanamide. It is an organic compound that is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiological studies. NFPM is considered to be a promising scaffold for the development of novel compounds with potential therapeutic applications.

Scientific Research Applications

Synthesis and Ligand Preparation

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide and related compounds have been explored in the synthesis of various ligands. Cheruzel et al. (2011) described synthetic pathways to a related compound, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which serves as a synthon for reductive amination reactions with primary and secondary amines. These reactions yield a series of ligands with second coordination sphere functional groups, indicating the versatility of such compounds in ligand preparation (Cheruzel et al., 2011).

Coordination Compounds and Antimicrobial Activity

Gulea et al. (2012) reported the reaction of a structurally similar compound, 2-formylpyridine 4-(dimethylphenyl)thiosemicarbazone, with copper chloride and nitrate to form coordination compounds exhibiting selective antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).

Spectrophotometric Determination

Shu (2011) demonstrated a method for the spectrophotometric determination of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a related compound, indicating the potential for analytical applications in detecting and quantifying similar compounds in solution (Shu, 2011).

Structural Analysis and Synthesis

Rusnac et al. (2020) conducted a study on the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the synthesis and structural analysis of various compounds. The synthesized compounds were evaluated for antimicrobial and antioxidant activity, showing potential in these fields (Rusnac et al., 2020).

Antitumor Properties

Agrawal et al. (1976) synthesized a series of 4-substituted 2-formylpyridine thiosemicarbazones, demonstrating antineoplastic activity in mice bearing Sarcoma 180 ascites cells, indicating potential applications in cancer research (Agrawal et al., 1976).

Crystal Structure Determination

Ming-zhi et al. (2005) analyzed the crystal structure of a similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, indicating the importance of such compounds in crystallography and structural chemistry (Ming-zhi et al., 2005).

properties

IUPAC Name

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMXCEJBHWHTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381490
Record name N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

CAS RN

86847-71-4
Record name N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-N-pyridin-4-yl-propionamide (5.60 g) was dissolved in tetrahydrofuran (70 ml) to prepare a solution which was then cooled to −78° C. A 1.57 M n-butyllithium/n-hexane solution (62 ml) was gradually added dropwise thereto, and the mixture was stirred at −78° C. for 15 min. The reaction solution was stirred at 0° C. for 4 hr and was then again cooled to −78° C. A solution of N,N-dimethylformamide (6.69 g) in tetrahydrofuran (7 ml) was gradually added dropwise thereto. The temperature of the reaction solution was raised to room temperature, the reaction solution was then poured into a mixture composed of ice (10 g) and 6 N hydrochloric acid (30 ml), and the mixture was stirred at room temperature for 15 min. The aqueous layer was neutralized with potassium carbonate powder and was extracted with diethyl ether. The diethyl ether layer was then washed with water and saturated brine and was dried over magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give N-(3-formyl-pyridin-4-yl)-2,2-dimethyl-propionamide (3.35 g, yield 52%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six
Quantity
6.69 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of Example 25A (11.4 g, 64 mmol) in 200 mL THF was cooled to −78° C., treated with 1.6 M nBuLi in hexanes (100 mL, 160 mmol), warmed to 0° C., stirred for 1 hour, treated with a solution of DMF (22 g, 215 mmol) in 100 mL THF, warmed to room temperature, stirred for 1 hour, diluted with brine, and extracted three times with ethyl acetate. The combined extracts were washed with water, washed twice with brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 3% methanol/dichloromethane to provide the desired product (9.1 g, 69%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BF Solomon - 2023 - scholarship.richmond.edu
Rhenium (Re) is a group 7 heavy 5d transition metal in the same family as manganese (Mn) and technetium (Tc). Re-carbonyl complexes are known to be catalysts for many different …
Number of citations: 0 scholarship.richmond.edu

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